

Technical Support Center: Off-Target Effects of Tataramide B

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Compound of Interest

Compound Name: *Tataramide B*

Cat. No.: *B15594206*

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Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the off-target effects of **Tataramide B**. This technical support center has been created as a template to guide researchers in structuring their own internal data on this topic. The experimental protocols, quantitative data, and signaling pathways described herein are representative examples of how such information would be presented and are not based on actual experimental data for **Tataramide B**.

Frequently Asked Questions (FAQs)

Q1: What is **Tataramide B**?

A1: **Tataramide B** is a lignan compound that has been isolated from the herb *Datura stramonium* Linn[1]. Its chemical formula is C₃₆H₃₆N₂O₈ and its CAS number is 187655-56-7[1]. Lignans are a class of polyphenols found in plants, and some have been investigated for their potential biological activities[1].

Q2: Are there any known on-targets for **Tataramide B**?

A2: Currently, there is no specific on-target protein or pathway that has been definitively identified for **Tataramide B** in publicly accessible research. The intended use for commercially available **Tataramide B** is often listed for research into signaling inhibitors and other pharmacological activities, suggesting its potential to interact with cellular signaling pathways[1].

Q3: What are the potential off-target effects of **Tataramide B**?

A3: Without specific screening data, the off-target effects of **Tataramide B** remain unknown. Generally, off-target effects occur when a compound binds to proteins other than its intended target, which can lead to unexpected biological responses or toxicity. To identify such effects for **Tataramide B**, comprehensive screening against a panel of proteins, such as a kinome scan, would be necessary.

Q4: How can I investigate the potential off-target effects of **Tataramide B** in my experiments?

A4: Several experimental approaches can be employed to identify off-target effects. A common starting point is to perform a broad kinase selectivity profiling assay, as many small molecules exhibit off-target kinase activity. Other methods include cellular thermal shift assays (CETSA) coupled with mass spectrometry to identify protein binding partners in an unbiased manner, as well as affinity chromatography-based approaches.

Q5: What common troubleshooting issues might arise when studying a novel compound like **Tataramide B**?

A5: When working with a compound with limited characterization, researchers may encounter issues such as:

- **Poor Solubility:** **Tataramide B** is soluble in solvents like DMSO, chloroform, and ethyl acetate^[1]. Ensuring complete solubilization in your experimental buffer is critical to avoid artifacts.
- **Cellular Permeability:** It is important to determine if **Tataramide B** can efficiently cross the cell membrane to reach intracellular targets.
- **Metabolic Instability:** The compound may be rapidly metabolized by cells, leading to a shorter-than-expected duration of action.
- **Non-specific Toxicity:** At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to specific target engagement.

Quantitative Data Summary

The following tables are templates designed to summarize quantitative data on the on- and off-target effects of a compound. No data is currently available for **Tataramide B**.

Table 1: Kinase Inhibition Profile of **Tataramide B** (Hypothetical Data)

This table would be used to present data from a kinase screening panel.

Target Kinase	% Inhibition @ 1 μ M	IC50 (nM)	Description
On-Target(s)			
Hypothetical Target A	95%	50	Primary therapeutic target
Off-Targets			
Hypothetical Kinase B	80%	250	Structurally related kinase
Hypothetical Kinase C	65%	800	Implicated in a known toxicity pathway
Hypothetical Kinase D	<10%	>10,000	Distantly related kinase, low affinity

Table 2: Non-Kinase Off-Target Interactions of **Tataramide B** (Hypothetical Data)

This table would summarize interactions with other protein classes, potentially identified through proteomics-based methods.

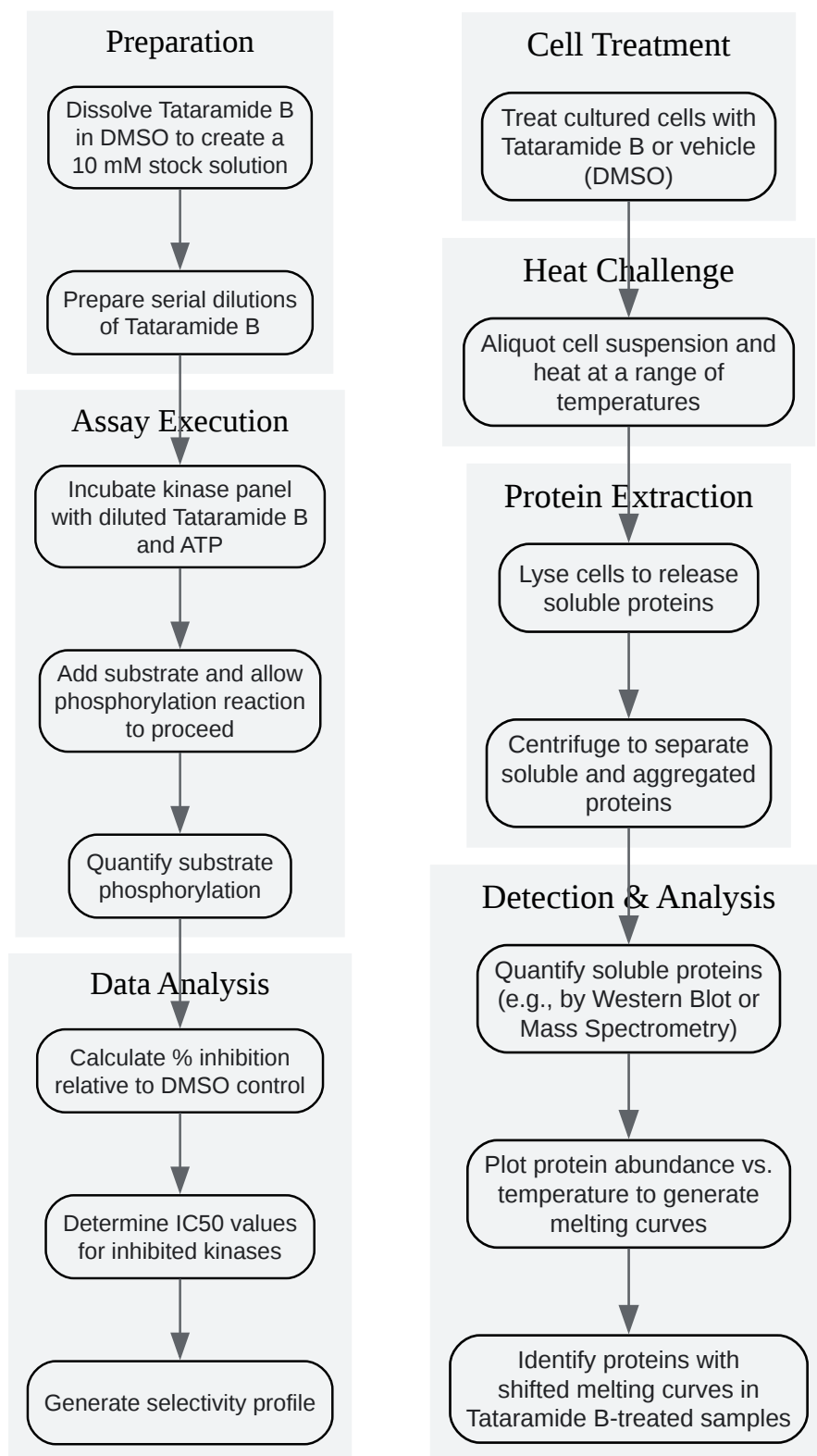
Off-Target Protein	Binding Affinity (Kd, μ M)	Functional Effect	Method of Identification
Hypothetical Protein X	1.5	Inhibition of enzymatic activity	Cellular Thermal Shift Assay (CETSA)
Hypothetical Receptor Y	5.2	Antagonist activity	Affinity Chromatography-Mass Spec

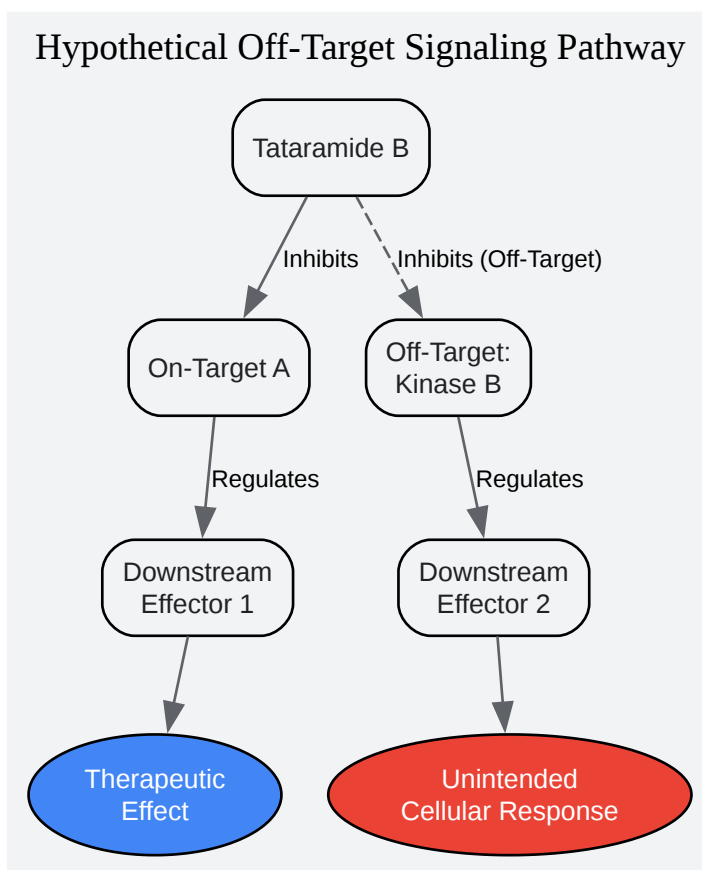
Experimental Protocols

Below are detailed methodologies for key experiments used to identify off-target effects.

Protocol 1: Kinase Selectivity Profiling

This protocol describes a typical workflow for assessing the selectivity of a compound against a panel of kinases.





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References

- 1. Tataramide B | CAS:187655-56-7 | Manufacturer ChemFaces [chemfaces.com]
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